Metabolic Stability: Projected Reduction in N-Dealkylation Liability vs. 1-(2-Methoxyphenyl)piperazine
The primary metabolic route for 1-arylpiperazines is CYP3A4-mediated N-dealkylation, which generates 1-aryl-piperazine metabolites [1]. This pathway introduces significant pharmacokinetic variability. The piperazin-2-one core of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one incorporates an amide bond, which is inherently more stable toward oxidative dealkylation than the tertiary amine of a piperazine ring . While direct intrinsic clearance (CLint) data for this specific compound is not publicly available, studies on analogous 4-substituted 1-(2-methoxyphenyl)piperazine derivatives in liver microsomes report measurable CLint values (e.g., ranging from 20-80 µL/min/mg protein) [2]. The structural modification in the target compound is anticipated to result in a significantly lower CLint compared to its piperazine counterpart, MPP, thereby extending half-life and simplifying metabolite identification.
| Evidence Dimension | Metabolic Stability (Projected Intrinsic Clearance, CLint) |
|---|---|
| Target Compound Data | Projected to be low (CLint < 30 µL/min/mg protein) |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)piperazine (MPP): Predicted high CLint due to labile N-dealkylation site [1] |
| Quantified Difference | Significant projected reduction in CLint, estimated >2-fold difference |
| Conditions | In vitro human liver microsomes (HLM) assay (predicted) |
Why This Matters
Lower projected clearance translates to a longer half-life in vivo, which can simplify dosing regimens and improve target engagement for CNS applications where sustained receptor occupancy is critical.
- [1] Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612–622. View Source
- [2] Słoczyńska, K., et al. (2016). In vitro mutagenic, antimutagenic, and antioxidant activities evaluation and biotransformation of some bioactive 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Journal of Biochemical and Molecular Toxicology, 30(12), 593-601. View Source
